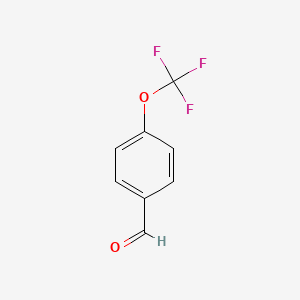

4-(Trifluoromethoxy)benzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNVDQZWOBPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216105 | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-28-9 | |

| Record name | 4-(Trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the para position of the benzaldehyde (B42025) ring imparts unique electronic properties and steric effects, influencing the molecule's reactivity and the physicochemical characteristics of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its significance as a building block in the synthesis of bioactive molecules.

The trifluoromethoxy group is a well-established bioisostere for other functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and for predicting the characteristics of its downstream products.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [3] |

| Molecular Weight | 190.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 93 °C at 27 mmHg | [3] |

| Density | 1.331 g/mL at 25 °C | |

| Refractive Index | 1.457 - 1.459 at 20 °C | |

| Melting Point | Not available | |

| Solubility | Soluble in various organic solvents | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

This compound

-

Thiele tube containing mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are clamped so that the bulb and the sample are immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram of Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the solvent.

-

The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After the incubation period, the vial is removed, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.

-

The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Diagram of Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoromethoxy group make this compound a valuable building block in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the oxidation of 4-(trifluoromethoxy)benzyl alcohol and the formylation of trifluoromethoxybenzene.

Method 1: Oxidation of 4-(trifluoromethoxy)benzyl alcohol

The oxidation of the corresponding benzyl (B1604629) alcohol is a common and effective method for the preparation of this compound. Several oxidation reagents can be employed for this transformation, each with its own advantages in terms of mildness, selectivity, and ease of workup.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [1][2]

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes.[1][2] The reaction is typically carried out under neutral conditions at room temperature, offering high yields and excellent chemoselectivity.

Reagents and Materials:

-

4-(trifluoromethoxy)benzyl alcohol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 to 1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves and the two layers become clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica (B1680970) gel column chromatography to afford pure this compound.

Method 2: Formylation of Trifluoromethoxybenzene

Direct formylation of the trifluoromethoxybenzene ring is another viable synthetic route. The Vilsmeier-Haack and Rieche formylation reactions are commonly employed for this purpose, introducing a formyl group onto electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Reaction [3]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate activated aromatic compounds.[3]

Reagents and Materials:

-

Trifluoromethoxybenzene

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Sodium acetate, aqueous solution

-

Ice bath

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, cool anhydrous DMF in an ice bath.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add anhydrous 1,2-dichloroethane to the flask, followed by the dropwise addition of trifluoromethoxybenzene (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with an aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value |

| CAS Number | 659-28-9 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 93 °C at 27 mmHg |

| Density | 1.331 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.458 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | Aldehyde CHO |

| 7.95 | d | 2H | Aromatic CH |

| 7.40 | d | 2H | Aromatic CH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [5]

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde C=O |

| 155.0 (q) | C-OCF₃ |

| 134.5 | Aromatic C-CHO |

| 131.5 | Aromatic CH |

| 121.0 | Aromatic CH |

| 120.5 (q, J ≈ 257 Hz) | OCF₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| -58.5 | -OCF₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 145 | [M-OCF₃]⁺ |

Infrared (IR) Spectroscopy [5]

| Wavenumber (cm⁻¹) | Interpretation |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1705 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1260, ~1160 | C-O and C-F stretches (CF₃O-) |

Visualizing the Synthesis and Characterization Workflow

To further clarify the processes described, the following diagrams illustrate the synthesis workflow and the logic of characterization.

Caption: Synthesis and characterization workflow for this compound.

Caption: Logical flow of data for the structural confirmation and purity assessment.

References

An In-depth Technical Guide to 4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)benzaldehyde, a key fluorinated building block in modern medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a precursor in the development of novel therapeutic agents and advanced materials. Particular emphasis is placed on its utility in drug discovery, leveraging the unique electronic and metabolic properties imparted by the trifluoromethoxy moiety.

Introduction

This compound (CAS No. 659-28-9) is an aromatic aldehyde distinguished by the presence of a trifluoromethoxy group (-OCF₃) at the para position of the benzene (B151609) ring. The incorporation of fluorine-containing functional groups is a widely employed strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This guide serves as a technical resource for researchers and developers, consolidating critical data and methodologies related to this versatile chemical intermediate.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are summarized below.

-

Chemical Name: this compound

-

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 190.12 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 93 °C at 27 mmHg | [3][4] |

| Density | 1.331 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.458 - 1.460 | [3][4] |

| Flash Point | 70.5 °C (159 °F) | [3] |

| Purity | ≥95% to >97% (GC) | [1][2][4] |

| Storage Conditions | 2-8 °C, under inert atmosphere (e.g., nitrogen) | [1][3][4] |

| SMILES | O=Cc1ccc(OC(F)(F)F)cc1 | [1] |

| InChI Key | XQNVDQZWOBPLQZ-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized through two primary routes: the oxidation of the corresponding benzyl (B1604629) alcohol or the formylation of a suitable benzene derivative. Below are detailed experimental protocols for these methods.

Synthesis via Oxidation of (4-(trifluoromethoxy)phenyl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid and is compatible with a wide range of functional groups.

Reaction Scheme:

Caption: Swern oxidation of (4-(trifluoromethoxy)phenyl)methanol.

Experimental Protocol (Adapted from standard Swern Oxidation procedures):

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (B109758) (DCM, 100 mL) and oxalyl chloride (1.2 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Activator Formation: A solution of anhydrous dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous DCM (20 mL) is added dropwise to the stirred solution, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of (4-(trifluoromethoxy)phenyl)methanol (1.0 eq) in anhydrous DCM (30 mL) is added dropwise over 20 minutes, ensuring the temperature remains below -65 °C. The resulting mixture is stirred for an additional 45 minutes at -78 °C.

-

Quenching: Anhydrous triethylamine (B128534) (Et₃N, 5.0 eq) is added dropwise, leading to the formation of a thick white precipitate. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over 30 minutes.

-

Work-up: Water (50 mL) is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are washed with saturated aqueous NaCl (brine), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Synthesis via Formylation of 1-Bromo-4-(trifluoromethoxy)benzene (B1268045)

This method involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). This is a highly effective method for introducing a formyl group onto an aromatic ring.

Reaction Scheme:

Caption: Formylation of 1-bromo-4-(trifluoromethoxy)benzene.

Experimental Protocol (Adapted from general lithiation-formylation procedures):

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen) is charged with a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The solution is cooled to -78 °C.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution over 20 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the aryllithium solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl (50 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (hexane/ethyl acetate eluent system) to yield this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The trifluoromethoxy group is often incorporated to enhance the pharmacological properties of drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

-

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier.

-

Receptor Binding: The electronic properties of the -OCF₃ group can influence the binding affinity of a molecule to its biological target. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

-

Synthetic Handle: The aldehyde functionality is a versatile synthetic handle that can be readily converted into a wide array of other functional groups, including amines (via reductive amination), alkenes (via Wittig reaction), and alcohols (via reduction).

An example of a drug that contains the 4-(trifluoromethoxy)benzyl moiety is Pretomanid , an anti-tuberculosis agent. While not directly synthesized from the aldehyde, its structure highlights the importance of this substituted phenyl ring in modern pharmaceuticals.

Logical Workflow for Synthesis

The decision to use either the oxidation or formylation route for the synthesis of this compound often depends on the availability of starting materials. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Its unique combination of a reactive aldehyde group and the electronically and metabolically influential trifluoromethoxy moiety provides chemists with a powerful tool for molecular design. The synthetic routes to this compound are well-established, and its utility in creating novel compounds with enhanced properties ensures its continued importance in research and development. This guide has provided a consolidated resource of its key properties, synthesis protocols, and applications to aid researchers in its effective utilization.

References

The Trifluoromethoxy Group: An In-Depth Technical Guide to its Electronic Effects on Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, prized for its unique electronic properties that significantly influence molecular reactivity, lipophilicity, and metabolic stability. When appended to a benzaldehyde (B42025) scaffold, the trifluoromethoxy group exerts profound electronic effects that modulate the reactivity of the aldehyde functionality, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the electronic effects of the trifluoromethoxy group on benzaldehyde, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Electronic Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect (-I) is the primary driver of its electronic influence on the benzaldehyde ring. Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ group can theoretically participate in resonance donation (+M effect). However, the strong electron-withdrawing nature of the three fluorine atoms significantly diminishes the lone pair donating ability of the oxygen, resulting in an overall strong electron-withdrawing character.

Hammett and Swain-Lupton Parameters

The electronic influence of a substituent can be quantified using Hammett constants (σ) and Swain-Lupton parameters (F and R). The Hammett constants, σm and σp, describe the electronic effect from the meta and para positions, respectively. A positive value indicates an electron-withdrawing effect. The Swain-Lupton parameters dissect the overall electronic effect into field/inductive (F) and resonance (R) components.

| Parameter | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) |

| σm | 0.38 | 0.44 |

| σp | 0.35 | 0.57 |

| F | 0.39 | 0.38 |

| R | -0.04 | 0.16 |

Table 1: Hammett and Swain-Lupton Parameters for the Trifluoromethoxy and Trifluoromethyl Groups.[1][2]

The data in Table 1 clearly illustrates the strong electron-withdrawing nature of the trifluoromethoxy group, with positive σm and σp values. Comparatively, the trifluoromethyl group is a stronger electron-withdrawing group, particularly from the para position, as indicated by its larger σp value. The Swain-Lupton parameters reveal that the field/inductive effect (F) of both groups is comparable. However, the resonance effect (R) of the trifluoromethoxy group is slightly electron-donating (negative value), though very weak, while that of the trifluoromethyl group is electron-withdrawing.

Acidity (pKa)

| Compound | pKa in Water |

| Benzoic Acid | ~4.20 |

| 3-(Trifluoromethyl)benzoic Acid | 3.77 (Predicted) |

Table 2: pKa Values of Benzoic Acid and 3-(Trifluoromethyl)benzoic Acid.[5]

Spectroscopic Data

The electronic perturbations induced by the trifluoromethoxy group are clearly reflected in the spectroscopic properties of trifluoromethoxy-substituted benzaldehydes.

NMR Spectroscopy

¹H NMR: The electron-withdrawing trifluoromethoxy group deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted benzaldehyde.

¹³C NMR: The carbonyl carbon of the aldehyde is particularly sensitive to the electronic effects of the substituent. An electron-withdrawing group like trifluoromethoxy increases the electrophilicity of the carbonyl carbon, leading to a downfield shift in its ¹³C NMR signal. The aromatic carbons also show characteristic shifts depending on their position relative to the substituent.

¹⁹F NMR: The chemical shift of the fluorine atoms in the trifluoromethoxy group is a sensitive probe of the electronic environment.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 3-(Trifluoromethoxy)benzaldehyde | CHO: ~9.9; Aromatic: ~7.5-7.9 | CHO: ~191; C-OCF₃: ~149 (q); CF₃: ~120 (q); Other Aromatic: ~123-137 | ~ -58 |

| 4-(Trifluoromethoxy)benzaldehyde | CHO: ~10.0; Aromatic: ~7.4-8.0 | CHO: ~190; C-OCF₃: ~155 (q); CF₃: ~120 (q); Other Aromatic: ~121-132 | ~ -58 |

| Benzaldehyde (for comparison) | CHO: ~10.0; Aromatic: ~7.5-7.9 | CHO: ~192.4; Aromatic: ~129-136 | - |

Table 3: Approximate NMR Spectroscopic Data for Trifluoromethoxy-substituted Benzaldehydes in CDCl₃.

Infrared (IR) Spectroscopy

The primary diagnostic IR absorption for benzaldehydes is the C=O stretching vibration of the carbonyl group. The position of this band is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethoxy group, tend to increase the frequency (wavenumber) of the C=O stretch due to a decrease in the contribution of the resonance structure that places a negative charge on the oxygen and a positive charge on the ring.

| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |

| 3-(Trifluoromethoxy)benzaldehyde | ~1710 | ~3070 | ~1200-1250 (strong, broad) |

| This compound | ~1705 | ~3070 | ~1200-1260 (strong, broad) |

| Benzaldehyde (for comparison) | ~1703 | ~3063 | - |

Table 4: Characteristic IR Absorption Frequencies for Trifluoromethoxy-substituted Benzaldehydes.[6]

Reactivity in Nucleophilic Addition Reactions

The strong electron-withdrawing nature of the trifluoromethoxy group significantly enhances the electrophilicity of the carbonyl carbon in benzaldehyde. This makes trifluoromethoxy-substituted benzaldehydes more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde. This increased reactivity is a key feature exploited in organic synthesis.

For example, in reactions such as the formation of cyanohydrins, acetals, and in Wittig reactions, the rate of reaction is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring.[4][7] While specific kinetic data for the nucleophilic addition to trifluoromethoxybenzaldehyde is not extensively tabulated, the general trend for substituted benzaldehydes provides a strong predictive framework. The positive Hammett σ values for the trifluoromethoxy group are indicative of this enhanced reactivity.

References

- 1. The influence of substituent field and resonance effects on the ease of N-heterocyclic carbene formation from imidazolium rings - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02526F [pubs.rsc.org]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. nbinno.com [nbinno.com]

- 4. Rate and Equilibrium Constants for the Addition of N-Heterocyclic Carbenes into Benzaldehydes: A Remarkable 2-Substituent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hammett substituent constants [stenutz.eu]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide on the Solubility and Stability of 4-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-(trifluoromethoxy)benzaldehyde (CAS No. 659-28-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of quantitative data for this specific compound, this guide also includes comparative data for the structurally similar compound 4-(trifluoromethyl)benzaldehyde (B58038) (CAS No. 455-19-6) to provide valuable context and estimates. Detailed experimental protocols for determining solubility and assessing stability are also presented to aid researchers in generating specific data for their applications.

Introduction

This compound is an aromatic aldehyde whose unique trifluoromethoxy group enhances its reactivity and solubility in various organic solvents.[1] This functional group is of growing importance in medicinal and agrochemical research as it can increase lipophilicity and metabolic stability in target molecules.[1] The electron-withdrawing nature of the trifluoromethoxy group is similar to that of a halogen, influencing the reactivity of the aromatic ring. A thorough understanding of the solubility and stability of this compound is crucial for its effective use in synthesis, formulation, and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 659-28-9 | [2][3] |

| Molecular Formula | C₈H₅F₃O₂ | [2][3] |

| Molecular Weight | 190.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow to light orange clear liquid | [4] |

| Boiling Point | 93 °C at 27 mmHg | [4] |

| Density | 1.331 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.46 | [4] |

Solubility Profile

Qualitative Solubility of this compound

Quantitative Solubility of the Analogous Compound 4-(Trifluoromethyl)benzaldehyde

To provide a useful reference, the solubility of the structurally similar compound, 4-(trifluoromethyl)benzaldehyde, is presented in Table 2. It is important to note that while the trifluoromethoxy and trifluoromethyl groups have different electronic and steric properties, this data can serve as a reasonable starting point for solvent selection.

Table 2: Solubility of 4-(Trifluoromethyl)benzaldehyde

| Solvent | Solubility | Reference(s) |

| Water | 1.5 g/L at 20 °C | [6] |

Note: The solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane (B109758) for 4-(trifluoromethyl)benzaldehyde is not quantitatively reported in the search results, though it is expected to be soluble based on general principles of organic chemistry.

Stability Profile

Stability of this compound

The stability of this compound is a critical consideration for its handling, storage, and application. Available information indicates the following:

-

Air Sensitivity: The compound is known to be air sensitive.[7]

-

Storage Conditions: It is recommended to store the compound at 2-8 °C under an inert atmosphere.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[7]

-

Thermal Stability: The trifluoromethoxy group generally confers increased metabolic and chemical stability to molecules.[1] However, specific thermal decomposition data for this compound is not available.

-

Photostability: No specific photostability studies for this compound were found. Aromatic aldehydes, in general, can undergo photochemical reactions.[8]

-

Hydrolytic Stability: The kinetics and mechanism of hydrolysis for benzaldehyde (B42025) and its derivatives have been studied, suggesting that hydrolysis can occur, often catalyzed by acids.[9][10][11] However, no specific hydrolysis rate data for this compound is available.

Stability of the Analogous Compound 4-(Trifluoromethyl)benzaldehyde

For comparative purposes, the stability profile of 4-(trifluoromethyl)benzaldehyde is summarized below:

-

Thermal Decomposition: Upon heating, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

-

Incompatibilities: It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[13]

-

Hazardous Reactions: Hazardous polymerization does not occur.[12]

Experimental Protocols

Protocol for Determining Solubility

A general protocol for determining the solubility of an organic compound is as follows:

-

Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of water, methanol, etc.) to the vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

dot

Caption: General workflow for determining the solubility of a compound.

Protocol for Stability Assessment (ICH Guidelines)

The stability of this compound should be assessed according to the International Council for Harmonisation (ICH) guidelines. A typical stability study involves:

-

Batch Selection: Use at least three primary batches of the substance.

-

Container Closure System: Store the substance in a container closure system that simulates the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-term testing: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.

-

Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to monitor the assay of the active substance and the formation of degradation products.

-

Specialized Stability Studies:

-

Photostability: Expose the substance to a light source under controlled conditions as per ICH Q1B guidelines.

-

Forced Degradation: Subject the substance to stress conditions (acid, base, oxidation, heat) to identify potential degradation products and establish degradation pathways.

-

dot

Caption: Workflow for a typical stability study based on ICH guidelines.

Synthesis and Purification

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound was not found in the search results, the synthesis of the analogous 4-(trifluoromethyl)benzaldehyde can proceed through various routes, including:

-

Oxidation of the corresponding benzyl (B1604629) alcohol. [14]

-

Formylation of benzotrifluoride (B45747) derivatives. [14]

-

Hydrogenation of 4-trifluoromethyl benzonitrile. [15]

-

Hydrogenation of 4-trifluoromethylbenzoyl chloride.

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives has been reported using Togni reagent II, which may be adaptable for the synthesis of this compound.[16]

Purification

Purification of aromatic aldehydes like 4-(trifluoromethyl)benzaldehyde is typically achieved through silica (B1680970) gel column chromatography or distillation.[17]

Reactivity and Potential Signaling Pathways

The trifluoromethoxy group is a powerful electron-withdrawing group, which activates the aldehyde carbonyl towards nucleophilic attack.[14] This makes this compound a valuable substrate for reactions such as:

-

Wittig olefination

-

Aldol condensation

-

Reductive amination

No specific signaling pathways involving this compound have been identified in the literature. Its primary role appears to be as a building block in the synthesis of more complex, biologically active molecules.

dot

Caption: Structural relationship and property impact of the key functional groups.

Conclusion

This compound is a valuable chemical intermediate with favorable properties for drug development and agrochemical synthesis. While qualitative information suggests good solubility in organic solvents and enhanced stability, there is a clear need for quantitative studies to fully characterize its solubility and stability profiles under various conditions. The experimental protocols and comparative data for 4-(trifluoromethyl)benzaldehyde provided in this guide offer a solid foundation for researchers to conduct such investigations. Further research into the specific reaction kinetics, degradation pathways, and potential biological interactions of this compound will be essential for its broader application.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzene (Oo′-benzylidenecatechol) and benzaldehyde diphenyl acetal - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(trifluoromethoxy)benzaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral analysis, experimental protocols, and structural elucidation.

Introduction

This compound is an aromatic aldehyde of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group. Accurate structural characterization is paramount for its application and further derivatization. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with a systematic numbering of the carbon and hydrogen atoms for clear spectral assignment.

Figure 1. Chemical structure and atom numbering of this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

Sample Preparation

For optimal results, the following sample preparation protocol is recommended:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Ensure the sample is fully dissolved in the deuterated solvent within a clean, dry vial before transferring the solution to a 5 mm NMR tube.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring high-resolution spectra on a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon environment.

-

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.98 | s | - | 1H | H-7 (CHO) |

| 7.93 | d | 8.8 | 2H | H-2, H-6 |

| 7.35 | d | 8.8 | 2H | H-3, H-5 |

Table 1. ¹H NMR Spectral Data of this compound.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C-7 (CHO) |

| 155.0 | C-4 |

| 134.5 | C-1 |

| 131.7 | C-2, C-6 |

| 120.9 | C-3, C-5 |

| 120.4 (q, J = 258.9 Hz) | C-8 (OCF₃) |

Table 2. ¹³C NMR Spectral Data of this compound.

Spectral Interpretation and Logical Relationships

The following diagram illustrates the logical workflow for the assignment of the NMR signals to the corresponding atoms in the this compound molecule.

Figure 2. Logical workflow for NMR spectral assignment.

Conclusion

This technical guide provides a detailed and structured presentation of the ¹H and ¹³C NMR spectral data for this compound. The tabulated data, coupled with the prescribed experimental protocols and the logical assignment workflow, offers a comprehensive resource for the unambiguous identification and characterization of this compound. This information is critical for quality control in synthesis and for the design of new molecules in drug discovery and materials science.

infrared and mass spectrometry of 4-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 4-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of this compound using infrared (IR) spectroscopy and mass spectrometry (MS). It covers the core spectral characteristics, experimental protocols, and data interpretation essential for the identification and characterization of this compound in research and development settings.

Introduction

This compound is an aromatic aldehyde containing a trifluoromethoxy substituent. Its chemical formula is C₈H₅F₃O₂, and it has a molecular weight of approximately 190.12 g/mol .[1][2] The unique electronic properties imparted by the electron-withdrawing trifluoromethoxy group make this compound a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate analytical characterization is crucial for its use, and IR spectroscopy and mass spectrometry are primary methods for confirming its structure and purity. This document outlines the key spectral data and methodologies for its analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its aldehyde, aromatic, and trifluoromethoxy moieties.

Quantitative IR Data

The principal absorption peaks observed in the gas-phase IR spectrum of this compound are summarized below.[3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~1725 | Strong | C=O Carbonyl Stretch (Aldehyde) |

| ~1605, ~1508 | Medium | C=C Aromatic Ring Stretch |

| ~1260-1160 | Very Strong, Broad | C-O and C-F Stretches (-OCF₃ Group) |

| ~840 | Strong | C-H Out-of-Plane Bend (para-disubstituted) |

Interpretation of the IR Spectrum

The spectrum is dominated by a very strong and broad absorption band in the 1260-1160 cm⁻¹ region, which is highly characteristic of the trifluoromethoxy (-OCF₃) group due to the coupled C-O and C-F stretching vibrations. The sharp, strong peak around 1725 cm⁻¹ confirms the presence of the aldehyde carbonyl (C=O) group. The pair of weak bands near 2860 and 2760 cm⁻¹ is a classic Fermi doublet for the aldehyde C-H stretch. Aromatic C=C stretching vibrations are observed at approximately 1605 and 1508 cm⁻¹, while the substitution pattern on the benzene (B151609) ring is suggested by the strong out-of-plane bending vibration around 840 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard method for acquiring an IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation : Ensure the FT-IR spectrometer is purged and has a stable background.

-

ATR Crystal Cleaning : Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

-

Background Scan : Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The resulting spectrum is processed (e.g., ATR correction, baseline correction) using the spectrometer's software to yield the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. Electron Ionization (EI) is a common technique used for volatile compounds like this compound.

Quantitative MS Data

The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions that are diagnostic of its structure.[1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion / Formula |

| 190 | 85 | [C₈H₅F₃O₂]⁺• (Molecular Ion, M⁺•) |

| 189 | 95 | [C₈H₄F₃O₂]⁺ (Loss of H•) |

| 161 | 100 | [C₇H₄F₃O]⁺ (Loss of CHO•) |

| 145 | 40 | [C₇H₄F₃]⁺ (Loss of CO from m/z 161) |

| 133 | 15 | [C₆H₄F₂O]⁺ (Loss of CO from m/z 161, tentative) |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic aldehydes.

-

Molecular Ion (m/z 190) : The peak at m/z 190 corresponds to the intact molecule after the loss of one electron, confirming the molecular weight of the compound.[1]

-

[M-1]⁺ Ion (m/z 189) : A very intense peak is observed at m/z 189, resulting from the characteristic loss of a single hydrogen radical from the aldehyde group. This is a stable acylium ion.

-

Base Peak (m/z 161) : The most abundant ion in the spectrum (the base peak) is at m/z 161. This ion is formed by the loss of the formyl radical (•CHO, 29 Da) from the molecular ion.

-

Further Fragmentation (m/z 145) : The fragment at m/z 145 arises from the ion at m/z 161 losing a molecule of carbon monoxide (CO, 28 Da).

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile and semi-volatile compounds.

-

Sample Preparation : Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions :

-

Injector : Set to 250°C with a split ratio (e.g., 50:1).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-400.

-

-

Data Acquisition and Analysis : Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.

Integrated Experimental Workflow

The combined analytical workflow provides comprehensive characterization of the compound.

Caption: Integrated workflow for the analysis of this compound.

References

The Trifluoromethoxy Group: A Historical and Technical Guide to its Discovery and Synthetic Evolution

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of trifluoromethoxy-substituted compounds.

The introduction of the trifluoromethoxy (-OCF₃) group has become a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties and profound impact on molecular characteristics, such as lipophilicity and metabolic stability, have made it a favored substituent for optimizing the efficacy and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the history, synthesis, and key applications of trifluoromethoxy-substituted compounds.

A Historical Perspective: From a Chemical Curiosity to a Privileged Moiety

The journey of the trifluoromethoxy group began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by L.M. Yagupol'skii and his team.[1][2] Their pioneering work involved a two-step process: the chlorination of substituted anisoles to form trichloromethyl ethers, followed by a fluorine-exchange reaction.[1] This initial method, while groundbreaking, was limited by harsh reaction conditions.

The subsequent decades witnessed a gradual evolution in synthetic methodologies, driven by the growing recognition of the -OCF₃ group's potential in modulating molecular properties. A significant advancement came with the application of the Swarts reaction , which utilizes metal fluorides like antimony trifluoride (SbF₃) for the halogen exchange step, offering a more efficient route to trifluoromethoxy compounds.[3][4][5][6]

The late 20th and early 21st centuries saw the development of more sophisticated and milder reagents for trifluoromethoxylation. The introduction of electrophilic trifluoromethoxylating agents, such as those developed by Umemoto and Togni, marked a paradigm shift, allowing for the direct introduction of the -OCF₃ group under less stringent conditions and with greater functional group tolerance.[2][7][8][9][10][11] This has significantly expanded the accessibility and application of trifluoromethoxy-substituted compounds in drug discovery and materials science.

Physicochemical Properties: The Source of a Unique Advantage

The trifluoromethoxy group imparts a unique combination of properties to a molecule, which are summarized in the table below. It is strongly electron-withdrawing, a property quantified by its positive Hammett substituent constant (σ). Furthermore, it is one of the most lipophilic substituents used in drug design, as indicated by its high Hansch lipophilicity parameter (π).[7][12][13] This high lipophilicity enhances a molecule's ability to cross biological membranes, often leading to improved absorption and distribution.[14]

| Property | Value | Significance in Drug Design |

| Hansch Lipophilicity Parameter (π) | +1.04[12] | High lipophilicity, enhances membrane permeability. |

| Hammett Substituent Constant (σp) | +0.35 | Strong electron-withdrawing effect, influences pKa and receptor binding. |

| Hammett Substituent Constant (σm) | +0.40 | Strong electron-withdrawing effect. |

Table 1: Key physicochemical parameters of the trifluoromethoxy group.

The Synthetic Evolution: From Harsh Beginnings to Modern Elegance

The synthesis of trifluoromethoxy-substituted compounds has evolved from forcing conditions to more refined and versatile methods. Below are detailed protocols for some of the key historical and modern synthetic approaches.

The Classical Approach: Chlorination followed by Fluorination (Yagupol'skii, 1955)

This original method laid the groundwork for the synthesis of aryl trifluoromethyl ethers.

Experimental Protocol:

-

Step 1: Chlorination of Anisole (B1667542). A substituted anisole is reacted with a chlorinating agent, such as chlorine gas in the presence of a catalyst like phosphorus pentachloride, at elevated temperatures (e.g., 200 °C) to yield the corresponding aryl trichloromethyl ether.[1][15]

-

Step 2: Fluorination (Swarts Reaction). The resulting aryl trichloromethyl ether is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), at high temperatures (e.g., 150 °C) to effect the chlorine-fluorine exchange and produce the desired aryl trifluoromethyl ether.[3][4][5][6]

Modern Electrophilic Trifluoromethoxylation: The Advent of User-Friendly Reagents

The development of stable, electrophilic trifluoromethoxylating reagents has revolutionized the synthesis of this class of compounds, offering milder reaction conditions and broader substrate scope.

a) Umemoto's Reagent

Umemoto's reagents are powerful electrophilic trifluoromethylating agents.[8][9]

Experimental Protocol (General):

-

A substrate containing a nucleophilic hydroxyl group (e.g., a phenol (B47542) or an alcohol) is dissolved in a suitable aprotic solvent.

-

An equimolar amount of Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) is added to the solution.

-

The reaction is typically carried out at low to ambient temperatures.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

b) Togni's Reagent

Togni's hypervalent iodine reagents are another class of widely used electrophilic trifluoromethoxylating agents.[7][10][11][16][17]

Experimental Protocol (General):

-

A phenol or alcohol is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Togni's reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is added, often in the presence of a catalyst such as a zinc salt for the trifluoromethoxylation of aliphatic alcohols.

-

The reaction is stirred at room temperature or with gentle heating.

-

Work-up and purification are performed using standard laboratory procedures.

Applications in Drug Discovery and Agrochemicals: A Privileged Structural Motif

The unique properties of the trifluoromethoxy group have led to its incorporation into a number of successful pharmaceuticals and agrochemicals. The -OCF₃ moiety can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.

Key Drug Molecules

Several FDA-approved drugs contain the trifluoromethoxy group, highlighting its importance in modern drug design.

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole's synthesis involves the formation of a benzothiazole (B30560) ring from 4-(trifluoromethoxy)aniline.[18]

-

Delamanid: An anti-tuberculosis drug, its synthesis features the coupling of a key epoxide intermediate with a nitroimidazole moiety, where one of the precursors contains the trifluoromethoxy group.

-

Sonidegib: A hedgehog signaling pathway inhibitor used in cancer therapy, its structure incorporates a 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide core.

Synthesis of a Key Intermediate: 4-(Trifluoromethoxy)aniline

A common and crucial building block for many of these pharmaceuticals is 4-(trifluoromethoxy)aniline. Its synthesis from trifluoromethoxybenzene is a key industrial process.

Experimental Protocol (Example):

-

Trifluoromethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid to produce 1-nitro-4-(trifluoromethoxy)benzene.

-

The nitro group is then reduced to an amine, for example, by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing agent like iron in acidic media, to yield 4-(trifluoromethoxy)aniline.[14][19][20]

Conclusion

The trifluoromethoxy group has transitioned from a synthetic challenge to a valuable tool in the arsenal (B13267) of medicinal and agricultural chemists. The historical evolution of synthetic methods, from the harsh conditions of the mid-20th century to the mild and efficient electrophilic reagents of today, has unlocked the full potential of this unique substituent. As our understanding of its influence on molecular properties continues to grow, the trifluoromethoxy group is poised to play an even more significant role in the design of future generations of pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. Swarts Reaction [unacademy.com]

- 5. byjus.com [byjus.com]

- 6. collegedunia.com [collegedunia.com]

- 7. mdpi.com [mdpi.com]

- 8. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 9. Umemoto Reagent I - Enamine [enamine.net]

- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 11. Togni Reagent II - Enamine [enamine.net]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 15. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Togni reagent II - Wikipedia [en.wikipedia.org]

- 18. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 19. Page loading... [wap.guidechem.com]

- 20. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Theoretical and Computational Investigation of 4-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for elucidating the molecular properties of 4-(trifluoromethoxy)benzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its trifluoromethoxy group imparting unique electronic properties that enhance reactivity and solubility.[1] A thorough understanding of its structural and electronic characteristics at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions with biological targets.

Molecular Structure and Computational Analysis Workflow

The initial step in the computational analysis of this compound is to determine its most stable three-dimensional conformation through geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a good balance between accuracy and computational cost.

Caption: General workflow for the computational analysis of this compound.

Theoretical Data and Analysis

The following sections present illustrative quantitative data based on typical results from DFT calculations on similar benzaldehyde (B42025) derivatives. These tables provide a template for presenting results from a computational study of this compound.

Optimized Geometrical Parameters

The geometry of the molecule is optimized to find the lowest energy conformation. Key bond lengths and angles provide insight into the molecular structure.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (ring-aldehyde) | ~1.48 Å | |

| C-O (ring-ether) | ~1.37 Å | |

| O-C (ether-CF3) | ~1.39 Å | |

| C-F | ~1.34 Å | |

| Bond Angle | O=C-C (aldehyde) | ~124° |

| C-C-O (ring-ether) | ~118° | |

| C-O-C (ether) | ~119° | |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

Table 1: Illustrative optimized geometrical parameters for this compound.

Vibrational Spectroscopy Analysis

Frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The vibrational modes are assigned to specific functional groups. The NIST WebBook provides an experimental IR spectrum for comparison.[6][7][8]

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental IR (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | ~3070 |

| C-H stretch (aldehyde) | 2850 - 2750 | ~2860, 2770 |

| C=O stretch (aldehyde) | ~1710 | ~1705 |

| C=C stretch (aromatic) | 1600 - 1450 | ~1600, 1500 |

| C-O stretch (ether) | 1250 - 1200 | ~1260 |

| C-F stretch (trifluoromethoxy) | 1180 - 1100 | ~1160 |

Table 2: Selected calculated and experimental vibrational frequencies for this compound.

Electronic Properties

The electronic properties of the molecule, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Caption: Relationship between HOMO, LUMO, and the energy gap.

| Property | Calculated Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Dipole Moment | ~ 3.5 Debye |

| TPSA | 26.3 Ų[9] |

| LogP | 2.3977[9] |

Table 3: Calculated electronic properties of this compound.

Experimental Protocols

The following protocols are standard methodologies for the synthesis and characterization of benzaldehyde derivatives and can be adapted for this compound.

Synthesis Protocol (Illustrative: Claisen-Schmidt Condensation)

This compound is a common reactant in Claisen-Schmidt condensations to form chalcones.[10][11]

-

Reaction Setup: Dissolve this compound (1 equivalent) and a suitable acetophenone (B1666503) derivative (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Catalyst Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water and acidify to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization Protocols

-

FT-IR Spectroscopy:

-

Record the FT-IR spectrum of the purified compound using a KBr pellet or as a thin film on a salt plate.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Assign the characteristic absorption bands to the corresponding functional groups.

-

-

FT-Raman Spectroscopy:

-

Record the FT-Raman spectrum of the solid sample.

-

Use a Nd:YAG laser for excitation (e.g., 1064 nm).

-

Collect the spectrum over a range of 3500-50 cm⁻¹.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing DFT calculations, researchers can gain deep insights into the geometric, vibrational, and electronic properties of this important synthetic intermediate. The outlined computational workflow and illustrative data tables serve as a template for reporting such studies. Furthermore, the standardized experimental protocols for synthesis and characterization provide a practical guide for laboratory work. A combined theoretical and experimental approach will enable a comprehensive understanding of this compound, facilitating its application in the development of new pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 7. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 8. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

- 10. jetir.org [jetir.org]

- 11. periodicos.ufms.br [periodicos.ufms.br]

The Unique Reactivity of 4-(Trifluoromethoxy)benzaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzaldehyde is a versatile and highly valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique reactivity profile, imparted by the powerful electron-withdrawing trifluoromethoxy (-OCF3) group, distinguishes it from other substituted benzaldehydes and offers significant advantages in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the core reactivity of this compound, complete with experimental protocols, quantitative data, and visualizations to aid researchers in harnessing its full synthetic potential.

The trifluoromethoxy group is a fascinating substituent that is more electron-withdrawing and lipophilic than a methoxy (B1213986) group. Often referred to as a "super-halogen" or "pseudo-halogen," its electronic properties are comparable to those of chlorine or fluorine. This strong inductive effect significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, this compound exhibits enhanced reactivity in a variety of important chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H5F3O2 | |

| Molecular Weight | 190.12 g/mol | |

| CAS Number | 659-28-9 | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 93 °C at 27 mmHg | |

| Density | 1.33 g/mL | |

| Refractive Index (n20/D) | 1.46 |

Core Reactivity and Synthetic Applications

The heightened electrophilicity of the carbonyl carbon in this compound drives its unique reactivity in a range of nucleophilic addition reactions. This section details the application of this aldehyde in several key synthetic transformations, providing representative experimental protocols.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons

Olefination reactions are fundamental for the construction of carbon-carbon double bonds. This compound is an excellent substrate for both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, leading to the formation of stilbene (B7821643) and other vinyl derivatives.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. The reaction with this compound proceeds efficiently to yield (E)- and (Z)-stilbene derivatives.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)stilbene (Representative)

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C using an ice-water bath. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired stilbene derivative.